An In-depth Technical Guide to N-Hexylaniline: Chemical Properties and Structure
An In-depth Technical Guide to N-Hexylaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexylaniline is a secondary aromatic amine that finds utility as a versatile intermediate in the synthesis of various organic compounds, including dyes, agrochemicals, and pharmaceuticals. Its structure, comprising a hexyl group attached to the nitrogen atom of an aniline molecule, imparts a combination of hydrophobic and hydrophilic properties, making it a subject of interest in material science and as a building block in drug discovery. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to N-Hexylaniline.
Chemical Structure
N-Hexylaniline consists of a phenyl group bonded to a secondary amine, which is further substituted with a hexyl chain. The systematic IUPAC name for this compound is N-hexylaniline.
Key Structural Identifiers:
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Molecular Formula: C₁₂H₁₉N[1]
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SMILES: CCCCCCNC1=CC=CC=C1[1]
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InChI: InChI=1S/C12H19N/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3[1]
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InChIKey: OXHJCNSXYDSOFN-UHFFFAOYSA-N[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-Hexylaniline is presented in the table below. It is important to distinguish between N-hexylaniline (CAS: 4746-32-1) and its isomer 4-hexylaniline (CAS: 33228-45-4), as their properties may differ. The data below primarily pertains to N-hexylaniline unless otherwise specified.
| Property | Value | Source |
| CAS Number | 4746-32-1 | [1] |
| Molecular Weight | 177.29 g/mol | [1] |
| Appearance | Colorless to brown liquid | [1] |
| Boiling Point | 140-145 °C at 15 mmHg | [1] |
| Density | 0.8994 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5228 | [1] |
| pKa | 5.05 ± 0.50 (Predicted) | [1] |
| Flash Point | >110 °C (>230 °F) - closed cup | [1] |
| Water Solubility | Insoluble | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of N-Hexylaniline are provided below. These protocols are based on established methods for analogous compounds and may require optimization for specific laboratory conditions.
Synthesis of N-Hexylaniline
Two primary methods for the synthesis of N-Hexylaniline are reductive amination and N-alkylation.
1. Reductive Amination of Aniline with Hexanal
This method involves the reaction of aniline with hexanal to form an intermediate imine, which is then reduced in situ to N-hexylaniline. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[2]
Workflow Diagram:
Methodology:
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To a solution of aniline (1.0 equivalent) in a suitable anhydrous solvent such as 1,2-dichloroethane or tetrahydrofuran, add hexanal (1.1 equivalents).
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Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine.
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Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
2. N-Alkylation of Aniline with 1-Bromohexane
This direct approach involves the nucleophilic substitution of 1-bromohexane with aniline in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
Methodology:
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In a round-bottom flask, combine aniline (1.0 equivalent), 1-bromohexane (1.2 equivalents), and a base such as potassium carbonate or triethylamine (1.5 equivalents) in a polar aprotic solvent like acetonitrile or dimethylformamide.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
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Remove the solvent from the filtrate under reduced pressure.
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Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude N-hexylaniline by vacuum distillation or column chromatography.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis and purity determination of N-Hexylaniline. A validated method for the constitutional isomer 4-hexylaniline can be adapted.[3]
Workflow Diagram:
Experimental Conditions (Adapted from 4-Hexylaniline analysis)[3]:
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Sample Preparation: Accurately weigh approximately 100 mg of N-Hexylaniline into a 10-mL volumetric flask and dissolve in methanol.
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Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer.
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Column: A 60-m × 0.32-mm, 85% polyethylene glycol–15% dimethylsilicone blend (DX-4) film column or equivalent.[3]
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Injection Volume: 1.0 µL with a split ratio of 80:1.[3]
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Oven Temperature: Isothermal at 195°C.[3]
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Detector: FID or MS. For MS, an electron ionization (EI) source is typically used.
High-Performance Liquid Chromatography (HPLC)
HPLC is another suitable method for the analysis of N-Hexylaniline, particularly for monitoring reaction progress and assessing purity. A reversed-phase method is commonly employed for aniline and its derivatives.[4][5]
Experimental Conditions (General Method):
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Column: A C18 reversed-phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).[5]
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Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a suitable buffer (e.g., 0.05% sulfuric acid).[5]
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Flow Rate: 1.0 mL/min.[5]
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Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 243 nm or 200 nm).[4][5]
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Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of N-Hexylaniline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl ring, the protons of the hexyl chain, and the N-H proton.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the phenyl ring and the hexyl group.
-
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration, C-N stretching, and aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of N-Hexylaniline, as well as fragmentation patterns characteristic of the structure.
Safety and Handling
N-Hexylaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of the chemical properties, structure, synthesis, and analysis of N-Hexylaniline for professionals in research and development. The provided experimental protocols serve as a starting point for laboratory work, and optimization may be necessary to achieve desired results.
References
- 1. N-Hexylaniline | C12H19N | CID 138340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]
- 5. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
